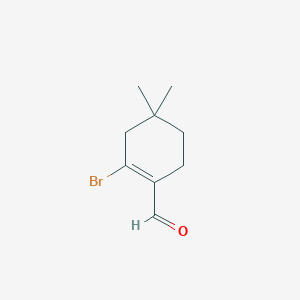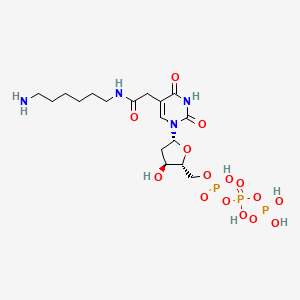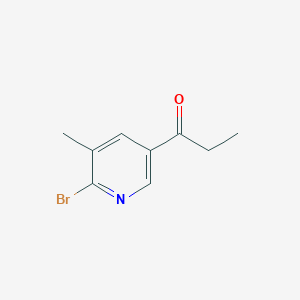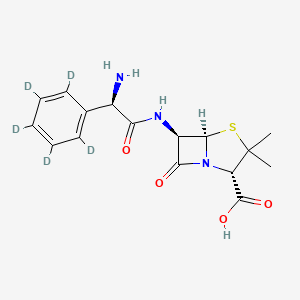![molecular formula C8H4BrFO2 B1381396 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one CAS No. 1823950-80-6](/img/structure/B1381396.png)
2-Bromo-5-fluorobenzo[b]furan-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluorobenzo[b]furan-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine substituents on the benzofuran ring, which can significantly influence its chemical properties and reactivity.
Applications De Recherche Scientifique
2-Bromo-5-fluorobenzo[b]furan-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Safety and Hazards
The safety data sheet for a similar compound, benzo[b]furan-2-boronic, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mécanisme D'action
Mode of Action
It is known that furan compounds can undergo electrophilic aromatic substitution more readily than benzene . This suggests that 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one may interact with its targets through a similar mechanism.
Biochemical Pathways
It has been suggested that furan derivatives can be used as precursors for the synthesis of thermally activated delayed fluorescence (tadf) dyes in oled applications and apis in antitumor and anti-inflammatory applications . This indicates that this compound may influence pathways related to these processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one can be achieved through various synthetic routes. One common method involves the halogenation of a benzofuran precursor. For instance, starting with 5-fluorobenzofuran, bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position.
Another approach involves the cyclization of a suitable precursor. For example, a 2-bromo-5-fluorophenol can undergo cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-fluorobenzo[b]furan-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the furan ring or remove halogen substituents.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include 2-azido-5-fluorobenzo[b]furan-3(2H)-one or 2-thiocyanato-5-fluorobenzo[b]furan-3(2H)-one.
Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.
Reduction: Products include reduced forms of the benzofuran ring or dehalogenated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluorobenzofuran: Lacks the ketone group at the 3-position.
2-Chloro-5-fluorobenzo[b]furan-3(2H)-one: Contains chlorine instead of bromine.
2-Bromo-5-chlorobenzo[b]furan-3(2H)-one: Contains chlorine instead of fluorine.
Uniqueness
2-Bromo-5-fluorobenzo[b]furan-3(2H)-one is unique due to the combination of bromine and fluorine substituents, which can significantly influence its reactivity and biological activity. The presence of both halogens can enhance its electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-bromo-5-fluoro-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2/c9-8-7(11)5-3-4(10)1-2-6(5)12-8/h1-3,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMXWFHXQBHTNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (2R,6S)-12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B1381315.png)


![3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1381320.png)







![1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1381335.png)

